3-ethyl-N-(2-methyl-3-morpholin-4-ylpropyl)pyridine-2-carboxamide
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Overview
Description
3-ethyl-N-(2-methyl-3-morpholin-4-ylpropyl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with an ethyl group at the 3-position and a carboxamide group at the 2-position. Additionally, it contains a morpholine ring attached to the carboxamide group via a propyl chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-(2-methyl-3-morpholin-4-ylpropyl)pyridine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-ethylpyridine and a suitable carboxylic acid derivative.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyridine derivative with an amine, such as 2-methyl-3-morpholin-4-ylpropylamine, under appropriate conditions.
Final Assembly: The final step involves the coupling of the morpholine ring to the pyridine carboxamide intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-(2-methyl-3-morpholin-4-ylpropyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-ethyl-N-(2-methyl-3-morpholin-4-ylpropyl)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-N-(2-methyl-3-morpholin-4-ylpropyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-N-(2-methyl-3-piperidin-4-ylpropyl)pyridine-2-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
3-ethyl-N-(2-methyl-3-pyrrolidin-4-ylpropyl)pyridine-2-carboxamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
3-ethyl-N-(2-methyl-3-piperazin-4-ylpropyl)pyridine-2-carboxamide: Similar structure but with a piperazine ring instead of a morpholine ring.
Uniqueness
The uniqueness of 3-ethyl-N-(2-methyl-3-morpholin-4-ylpropyl)pyridine-2-carboxamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, may enhance its solubility, stability, and bioactivity compared to similar compounds with different ring systems.
Properties
IUPAC Name |
3-ethyl-N-(2-methyl-3-morpholin-4-ylpropyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-3-14-5-4-6-17-15(14)16(20)18-11-13(2)12-19-7-9-21-10-8-19/h4-6,13H,3,7-12H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEDEOIEZXPTRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C(=O)NCC(C)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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